(R,R)-t-Bu-box
Overview
Description
(R,R)-t-Bu-box is an organoboron compound that has been used in a variety of scientific research applications. It is a chiral boron compound, and its chiral structure makes it useful for a range of synthesis and catalytic reactions. Its unique properties have made it a popular choice for researchers in the field of organic and medicinal chemistry.
Scientific Research Applications
1. Role in Data Management and Analysis
(R,R)-t-Bu-box and similar computational tools play a pivotal role in managing and analyzing scientific data. The increasing reliance on computational methods for processing scientific information, such as in the analysis of experimental data or simulation of phenomena, has led to the integration of complex scientific knowledge in software. These tools have become essential in various scientific fields, ensuring efficient data management and interpretation (Chard, Chard, Tuecke, & Foster, 2017).
2. Enhancing Research Methodologies
The adoption of this compound in research methodologies has revolutionized data analysis techniques, particularly in fields requiring robust statistical methods. Tools like flowClust, which is based on this compound principles, automate the analysis of complex datasets, offering reproducible results and reducing subjectivity in research. This automation is particularly significant in fields like health research and vaccine development, where accurate and efficient data analysis is crucial (Lo, Hahne, Brinkman, & Gottardo, 2009).
3. Improving Scientific Notations and Interfaces
This compound has been instrumental in enhancing digital scientific notations and interfaces, which are critical in computer-aided research. The improvement of digital scientific notations, crucial for models formulated as mathematical equations, has enabled better understanding and verifiability of scientific software, mitigating the risks of errors due to the black-box nature of many scientific applications (Hinsen, 2018).
4. Assisting in Experimental Design and Data Visualization
properties
IUPAC Name |
(4R)-4-tert-butyl-2-[2-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-15(2,3)11-9-20-13(18-11)17(7,8)14-19-12(10-21-14)16(4,5)6/h11-12H,9-10H2,1-8H3/t11-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMGLJUMNRDNMX-RYUDHWBXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C(C)(C)C2=NC(CO2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1COC(=N1)C(C)(C)C2=N[C@@H](CO2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20350832 | |
Record name | (4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-tert-butyl-4,5-dihydro-1,3-oxazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
131833-97-1 | |
Record name | t-Bu-box, (R,R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131833971 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4R,4'R)-2,2'-(Propane-2,2-diyl)bis(4-tert-butyl-4,5-dihydro-1,3-oxazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20350832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R,R)-(+)-2,2-Isopropylidenebis(4-tert-butyl-2-oxazoline) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | T-BU-BOX, (R,R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3955GJ8RU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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